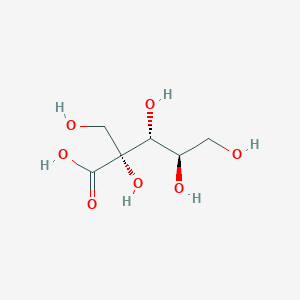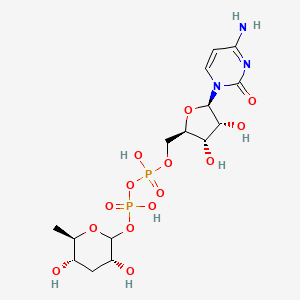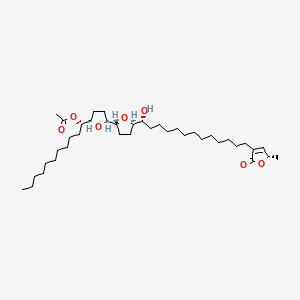
Bleu dispersé 7
Vue d'ensemble
Description
Disperse Blue 7 is a synthetic dye primarily used for coloring synthetic fibers such as polyester, nylon, and acrylic. It belongs to the class of disperse dyes, which are non-ionic and have low water solubility. These dyes are finely ground in the presence of a dispersing agent and are used in the form of a paste or powder. Disperse Blue 7 is known for its vibrant blue color and is widely used in the textile industry .
Applications De Recherche Scientifique
Disperse Blue 7 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential use in drug delivery systems and diagnostic tools.
Industry: Widely used in the textile industry for dyeing synthetic fibers. .
Mécanisme D'action
Target of Action
Disperse Blue 7 is a synthetic pigment, often referred to as an anthraquinone color . It is primarily used in the formulation of semi-permanent hair dyes, colors, and tints . Its primary target is the hair shaft, where it imparts color . It is also used to color textiles .
Mode of Action
Disperse Blue 7 interacts with its targets (hair or textiles) by penetrating the hair shaft or textile fibers to some extent . The exact color obtained depends on the other ingredients used in the preparation and the starting color of the hair or textile .
Biochemical Pathways
It is known that the dyeing properties of disperse blue 7 and other disperse dyes can be improved by adjusting the molecular structure of the dyes to change their solubility .
Pharmacokinetics
It is known that disperse blue 7 is a fine black powder that is only slightly soluble in water .
Result of Action
The primary result of Disperse Blue 7’s action is the imparting of color to hair or textiles . The exact color obtained will depend on the other ingredients used in the preparation and the starting color of the hair or textile .
Action Environment
The action, efficacy, and stability of Disperse Blue 7 can be influenced by various environmental factors. For example, the dye’s solubility can affect its dyeing uptake . Furthermore, Disperse Blue 7 can be a source of water pollution , indicating that its environmental impact needs to be considered.
Analyse Biochimique
Biochemical Properties
Disperse Blue 7 plays a significant role in biochemical reactions, particularly in the context of its interaction with various biomolecules. It has been observed to interact with enzymes, proteins, and other biomolecules through non-covalent interactions such as hydrogen bonding and van der Waals forces. For instance, Disperse Blue 7 can bind to proteins, potentially altering their conformation and affecting their function. Additionally, it may interact with enzymes involved in metabolic pathways, influencing their activity and, consequently, the biochemical processes they regulate .
Cellular Effects
Disperse Blue 7 has been shown to exert various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that Disperse Blue 7 can induce cytotoxic effects in mammalian cells, leading to changes in cell viability and proliferation. It may also impact gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering the expression of genes involved in critical cellular processes .
Molecular Mechanism
The molecular mechanism of action of Disperse Blue 7 involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, Disperse Blue 7 has been found to inhibit certain enzymes involved in cellular metabolism, thereby affecting metabolic flux and energy production. Additionally, it can interact with DNA and RNA, potentially causing changes in gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Disperse Blue 7 can change over time due to its stability and degradation. Studies have shown that Disperse Blue 7 is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors such as light and heat. Over time, the degradation products of Disperse Blue 7 may exhibit different biochemical properties and cellular effects compared to the parent compound. Long-term exposure to Disperse Blue 7 in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of Disperse Blue 7 vary with different dosages in animal models. At low doses, Disperse Blue 7 may not exhibit significant toxic effects, but at higher doses, it can induce adverse effects such as cytotoxicity and genotoxicity. Studies in animal models have demonstrated that high doses of Disperse Blue 7 can lead to tissue damage, oxidative stress, and inflammation. Additionally, threshold effects have been observed, where certain dosages are required to elicit specific biochemical and cellular responses .
Metabolic Pathways
Disperse Blue 7 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux by inhibiting or activating key enzymes involved in the metabolism of carbohydrates, lipids, and proteins. For example, Disperse Blue 7 has been shown to inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and energy production. Additionally, it may interact with cofactors such as NADH and FADH2, influencing their redox state and overall metabolic activity .
Transport and Distribution
Within cells and tissues, Disperse Blue 7 is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. For instance, Disperse Blue 7 may be transported into cells via endocytosis and subsequently distributed to specific organelles such as the endoplasmic reticulum and mitochondria. Its localization and accumulation within cells can affect its biochemical activity and cellular effects .
Subcellular Localization
The subcellular localization of Disperse Blue 7 plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments through targeting signals and post-translational modifications. For example, Disperse Blue 7 may be localized to the nucleus, where it can interact with DNA and RNA, influencing gene expression and protein synthesis. Additionally, it can be directed to the mitochondria, affecting mitochondrial function and energy production. The subcellular localization of Disperse Blue 7 is essential for understanding its biochemical and cellular effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Disperse Blue 7 is typically synthesized through a series of chemical reactions involving aromatic amines and nitro compounds. The synthesis often involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as an aromatic compound with electron-donating groups, to form the azo dye.
Industrial Production Methods: In industrial settings, the production of Disperse Blue 7 involves large-scale reactions under controlled conditions. The process includes:
Mixing and Grinding: The dye is mixed with dispersing agents and ground to a fine powder.
Spray Drying: The mixture is then spray-dried to obtain the dye in a powder form.
Quality Control: The final product undergoes rigorous quality control to ensure consistency in color and performance.
Analyse Des Réactions Chimiques
Types of Reactions: Disperse Blue 7 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, sulfonating agents.
Major Products: The major products formed from these reactions include various aromatic compounds, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Disperse Blue 1: Known for its use in dyeing polyester and acetate fibers.
Disperse Blue 3: Commonly used in the textile industry for dyeing synthetic fibers.
Disperse Blue 26: Used for dyeing polyester and nylon fibers.
Disperse Blue 35: Employed in the dyeing of polyester and acrylic fibers.
Comparison: Disperse Blue 7 is unique due to its specific molecular structure, which provides superior dyeing properties such as high color strength, good levelness, and excellent fastness properties. Compared to other disperse dyes, Disperse Blue 7 offers better solubility in non-aqueous media and improved dye uptake on synthetic fibers .
Propriétés
IUPAC Name |
1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c21-7-5-19-9-1-2-10(20-6-8-22)14-13(9)17(25)15-11(23)3-4-12(24)16(15)18(14)26/h1-4,19-24H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPNHQRWWMLKPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1NCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 | |
| Record name | DISPERSE BLUE 7 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20311 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025208 | |
| Record name | 1,4-Dihydroxy-5,8-bis((2-hydroxyethyl)amino)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Disperse blue 7 is a fine black powder. (NTP, 1992) | |
| Record name | DISPERSE BLUE 7 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20311 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
50 to 100 mg/mL at 70 °F (NTP, 1992) | |
| Record name | DISPERSE BLUE 7 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20311 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
3179-90-6 | |
| Record name | DISPERSE BLUE 7 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20311 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Disperse Blue 7 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3179-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Disperse Blue 7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disperse blue 7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(2-hydroxyethyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Dihydroxy-5,8-bis((2-hydroxyethyl)amino)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dihydroxy-5,8-bis[(2-hydroxyethyl)amino]anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISPERSE BLUE 7 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77Q1DI38FQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
greater than 572 °F (NTP, 1992) | |
| Record name | DISPERSE BLUE 7 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20311 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















